molecular formula C12H22N2O2 B12955860 tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B12955860
M. Wt: 226.32 g/mol
InChI Key: RKGNHOWEKIWRRZ-CABZTGNLSA-N
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Description

tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[420]octane-7-carboxylate is a bicyclic compound that features a diazabicyclo octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate typically involves the formation of the diazabicyclo octane core through a series of stereoselective reactions. One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains the necessary stereochemical information . The reaction conditions often include the use of chiral catalysts and specific reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the diazabicyclo core, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted diazabicyclo derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[420]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its diazabicyclo core is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its rigid structure can impart desirable mechanical and thermal properties to the resulting materials.

Mechanism of Action

The mechanism by which tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The diazabicyclo core can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
  • rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate

Uniqueness

tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different stereochemistry or substituents .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4)7-13-6-5-9(12)14/h9,13H,5-8H2,1-4H3/t9-,12-/m0/s1

InChI Key

RKGNHOWEKIWRRZ-CABZTGNLSA-N

Isomeric SMILES

C[C@@]12CNCC[C@@H]1N(C2)C(=O)OC(C)(C)C

Canonical SMILES

CC12CNCCC1N(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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